molecular formula C19H19ClF2N2O3S B14984085 1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B14984085
M. Wt: 428.9 g/mol
InChI Key: ZQRLJOMJJUFTLR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a difluorophenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

    Substitution with Chlorophenyl and Difluorophenyl Groups: The chlorophenyl and difluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dichlorophenyl)piperidine-4-carboxamide
  • 1-[(4-Bromophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-15-3-1-13(2-4-15)12-28(26,27)24-9-7-14(8-10-24)19(25)23-18-6-5-16(21)11-17(18)22/h1-6,11,14H,7-10,12H2,(H,23,25)

InChI Key

ZQRLJOMJJUFTLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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